TIN(II) HEXAFLUOROACETYLACETONATE
Description
Significance of Beta-Diketonate Complexes in Coordination Chemistry and Materials Science Research
Beta-diketonate ligands are a cornerstone of coordination chemistry, known for their ability to form stable chelate rings with a vast array of metal ions. chemscene.comresearchgate.net These ligands, characterized by two oxygen donor atoms, can stabilize metals in various oxidation states and influence the magnetic and electronic properties of the resulting complexes. chemscene.comacs.org The versatility of beta-diketonates stems from the ability to modify their peripheral functionalities, which in turn tunes the properties of the metal-organic architectures. researchgate.net
In materials science, beta-diketonate complexes are crucial as precursors for the deposition of thin films and the synthesis of nanoparticles. researchgate.netamericanelements.com Their volatility allows them to be used in techniques like Chemical Vapor Deposition (CVD), a process where gaseous precursors react to form a solid film on a substrate. researchgate.net The ability to tailor the ligand structure provides a pathway to control the properties of the deposited materials. Fluorinated β-diketones, such as the hexafluoroacetylacetonate ligand in the title compound, are of particular interest as they can generate a wide variety of heterometallic complexes with potential applications in catalysis, medicine, and functional materials. nih.gov
Role of Tin(II) Compounds in Precursor Chemistry and Synthetic Applications
Tin(II) compounds, characterized by the presence of a stereochemically active lone pair of electrons, are important precursors in synthetic chemistry. acs.orgyoutube.com This lone pair influences the coordination geometry of the resulting complexes, often leading to distorted structures. researchgate.netacs.org In the realm of materials synthesis, tin(II) compounds are widely employed as precursors for tin-containing materials, most notably tin oxides (SnO and SnO₂). youtube.comresearchgate.net
The choice of the tin(II) precursor is critical in determining the properties of the final material. For instance, tin(II) chloride is a common precursor for producing electrically conductive coatings and as a catalyst. sigmaaldrich.com Similarly, tin(II) oxalate (B1200264) has been investigated as a precursor for electrode materials in lithium-ion batteries. researchgate.net The development of novel tin(II) precursors, such as tin(II) ureide complexes, is an active area of research aimed at tailoring the stability, volatility, and decomposition pathways to achieve phase-pure tin oxide films. nih.gov Tin(II) iodide is also a key precursor for lead-free perovskite solar cells. tcichemicals.com
Overview of Academic Research Trajectories for Tin(II) Hexafluoroacetylacetonate
Academic research on this compound has primarily focused on its synthesis, structural characterization, and its application as a single-source precursor for the deposition of tin oxide thin films. researchgate.net A key area of investigation has been the development of efficient synthetic routes for this volatile complex. chemicalbook.com
A significant portion of the research has been dedicated to its use in Chemical Vapor Deposition (CVD), particularly for fabricating SnO₂ thin films. researchgate.net Researchers have explored the influence of deposition parameters, such as temperature, on the morphology, composition, and properties of the resulting films. researchgate.net The ability to deposit tin oxide films at atmospheric pressure using this precursor is a notable area of interest due to its cost-effectiveness. researchgate.net
| Property | Value |
| Chemical Formula | C₁₀H₂F₁₂O₄Sn |
| Molecular Weight | 532.81 g/mol |
| Appearance | Yellow solid |
| Melting Point | 72 °C |
| Boiling Point | 125 °C at 2 mmHg |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 18.821(2) Å |
| b | 10.102(3) Å |
| c | 9.733(3) Å |
| β | 101.57(2)° |
| Z | 4 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;tin(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJZLQBNRGOBSY-PAMPIZDHSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Sn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Sn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F12O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Precursor Development for Tin Ii Hexafluoroacetylacetonate
Established Synthetic Pathways for Tin(II) Hexafluoroacetylacetonate
This compound, a key precursor in materials science, can be synthesized through various established methods. These pathways are designed to yield a high-purity product suitable for demanding applications such as chemical vapor deposition.
Solution-Phase Synthetic Approaches
A prominent solution-phase synthesis involves the direct reaction of metallic tin with hexafluoroacetylacetone (B74370). In a typical procedure, tin powder is dissolved in an excess of freshly distilled hexafluoroacetylacetone. chemicalbook.com The reaction is facilitated by heating the mixture, often up to 80°C, and employing ultrasonic activation to enhance the dissolution of the tin powder. chemicalbook.com This process is carried out in a reflux system. Over a period of approximately 24 hours, the tin powder dissolves, and white crystals of the desired product, this compound, form within the reactor. chemicalbook.com This method is notable for its high yield, which can reach up to 93%. chemicalbook.com
| Reaction Parameter | Value |
| Reactants | Tin powder, Hexafluoroacetylacetone |
| Temperature | 80°C |
| Duration | 24 hours |
| Activation | Sonication |
| Yield | ~93% |
This table summarizes the typical reaction conditions for the solution-phase synthesis of this compound.
Solid-State Synthesis Innovations
While solution-phase methods are well-documented, research into solid-state synthesis of tin compounds continues. For related compounds, solid-state reactions, such as the synthesis of Tin(II) hexafluorozirconate from a melted mixture of tin(II) fluoride (B91410) and zirconium(IV) fluoride, have been explored. researchgate.net However, for this compound specifically, the predominant and most detailed synthetic routes reported in scientific literature are solution-based, highlighting the effectiveness of the direct reaction between the tin metal and the β-diketonate ligand in a liquid phase. chemicalbook.comresearchgate.net
Purification Techniques for High-Purity Precursors
Achieving high purity is critical for the performance of this compound as a precursor, particularly in the fabrication of electronic and optical thin films. The primary method for purifying the crude product obtained from synthesis is sublimation. chemicalbook.com This technique takes advantage of the compound's volatility. The crude material is heated under reduced pressure (e.g., 0.1 Torr) to a temperature range of 30-70°C. chemicalbook.com The this compound transitions directly from a solid to a gaseous state and then deposits as white, crystalline solid on a cold surface within the reactor, leaving less volatile impurities behind. chemicalbook.com This process effectively yields a high-purity material suitable for vapor deposition applications.
Precursor Properties Influencing Vapor-Phase Deposition Processes
The utility of this compound as a precursor in vapor-phase deposition techniques is directly linked to its specific chemical and physical properties. These characteristics determine its transport in the gas phase and its decomposition behavior on a substrate surface.
Volatility and Thermal Stability Considerations
A critical property for any chemical vapor deposition (CVD) precursor is its volatility, which allows it to be transported in a gaseous state to the substrate. This compound exhibits favorable volatility, with a reported boiling point of 125°C at a reduced pressure of 2mm Hg. ereztech.comereztech.com This, combined with a relatively low melting point of 72°C, facilitates its use in CVD and atomic layer deposition (ALD) systems. ereztech.comereztech.com The presence of the fluorinated acetylacetonate (B107027) ligands enhances the volatility of the complex compared to its non-fluorinated analogue, tin(II) acetylacetonate. biosynth.comstrem.com Thermal stability is another key factor; the precursor must be stable enough to be vaporized without decomposing prematurely, yet reactive enough to decompose on the heated substrate. This compound is recognized as a volatile precursor used to fabricate tin(II) oxide (SnO₂) thin films via CVD processes. researchgate.net
| Property | Value |
| Molecular Formula | C₁₀H₂F₁₂O₄Sn nih.gov |
| Molecular Weight | 532.81 g/mol nih.gov |
| Appearance | Yellow powder / White crystalline solid chemicalbook.comereztech.com |
| Melting Point | 72°C ereztech.comereztech.com |
| Boiling Point | 125°C / 2mm Hg ereztech.comereztech.com |
This table presents key physical and chemical properties of this compound.
Precursor Design for Controlled Material Growth
This compound is considered a single-source precursor, meaning it contains the tin and other elements required for forming the desired material, which simplifies the deposition process. researchgate.net This characteristic is advantageous for achieving controlled material growth. It has been successfully employed in atmospheric pressure chemical vapor deposition (APCVD) to produce thin films of tin(II) oxide. researchgate.net The use of this precursor allows for deposition rates ranging from 20 to 600 Ångströms per minute. researchgate.net The design of the precursor, specifically the hexafluoroacetylacetonate ligands, not only ensures high volatility but also influences the decomposition pathway, enabling the formation of specific film compositions. By controlling deposition parameters such as substrate temperature and precursor flow rate, the morphology and properties of the resulting thin films can be precisely managed. researchgate.netacs.org
Crystallographic and Molecular Structure Elucidation of Tin Ii Hexafluoroacetylacetonate
Single-Crystal X-ray Diffraction Studies of Tin(II) Hexafluoroacetylacetonate
Single-crystal X-ray diffraction has been instrumental in determining the precise three-dimensional structure of this compound. These studies provide foundational data on its crystal lattice and the coordination environment of the central tin atom.
Determination of Crystal System and Space Group
The crystal structure of this compound has been resolved using Patterson and Fourier methods based on X-ray diffractometer data. researchgate.net Analysis of the diffraction patterns established that the compound crystallizes in the monoclinic system. researchgate.net The specific space group was identified as C2/c. researchgate.net This space group imposes certain symmetry constraints on the arrangement of molecules within the crystal lattice.
Analysis of Unit Cell Parameters and Molecular Packing
The unit cell is the fundamental repeating unit of a crystal. For this compound, the determined unit cell parameters are detailed in the table below. The unit cell contains four molecules (Z = 4) of the compound. researchgate.net The molecular packing is influenced by the monoclinic C2/c symmetry, with all four trifluoromethyl (CF₃) groups positioned near the equatorial plane of the central tin atom. researchgate.net
| Parameter | Value |
| a | 18.821(2) Å |
| b | 10.102(3) Å |
| c | 9.733(3) Å |
| β | 101.57(2)° |
| Z | 4 |
| Crystal data for this compound based on single-crystal X-ray diffraction studies. researchgate.net |
Elucidation of Coordination Geometry at the Tin(II) Center
The tin(II) atom is chelated by two hexafluoroacetylacetonate ligands. researchgate.net This chelation results in a distorted pseudotrigonal bipyramidal coordination geometry around the tin center. researchgate.net A key feature of this structure is the presence of a stereochemically active lone pair of electrons on the tin(II) ion, which occupies one of the equatorial positions in the trigonal plane. researchgate.net The oxygen atoms from the ligands occupy the remaining two equatorial and two axial positions. researchgate.net The bond lengths and angles defining this coordination sphere are summarized in the table below.
| Bond/Angle | Type | Value |
| Sn–O | Axial | 2.290(6) Å |
| Sn–O | Equatorial | 2.135(1) Å |
| O(ax)–Sn–O(ax) | Angle | 150.4(2)° |
| O(eq)–Sn–O(eq) | Angle | 94.7(1)° |
| Selected bond lengths and angles for the coordination sphere of this compound. researchgate.net |
Stereochemical Activity of the Tin(II) Lone Pair Electron Density
The non-bonding 5s² electrons on the tin(II) ion play a crucial role in defining the molecular structure and influencing the compound's properties.
Relationship between Lone Pair Stereochemistry and Reactivity
The stereochemical activity of a lone pair is a result of the hybridization of the metal's s and p orbitals, indicating a significant degree of covalent character in the metal-ligand bonds. nih.gov This asymmetric electron density distribution, caused by the spatially-defined lone pair, can be a source of interesting physical and chemical properties. nsf.gov For instance, in related materials, a stereochemically active lone pair is linked to useful nonlinear optical properties. nsf.govnih.gov The localization of the lone pair creates a molecular dipole and contributes to an asymmetric electronic environment, which are prerequisites for second-order nonlinear optical activity. nih.gov While specific reactivity studies for this compound are not detailed in the provided context, the pronounced stereochemical activity of its lone pair suggests it is a key factor in its potential utility as a precursor, for example, in chemical vapor deposition (CVD) processes for forming tin-containing thin films. researchgate.net
Structural Comparisons with Related Metal Beta-Diketonate Complexes
The molecular structure of metal β-diketonate complexes is significantly influenced by the nature of the central metal ion, its oxidation state, and the substituents on the β-diketonate ligand. Comparing this compound with other metal(II) hexafluoroacetylacetonate and related β-diketonate complexes reveals trends in coordination geometries, bond lengths, and bond angles.
A pertinent point of comparison is copper(II) bis-hexafluoroacetylacetonate, Cu(hfac)₂. An X-ray diffraction study of this complex revealed a square-planar environment around the copper atom, which is typical for a d⁹ metal ion. researchgate.net This coordination is completed to a bipyramidal geometry by two fluorine atoms from neighboring molecules, with Cu-F distances of 2.71 Å and 2.75 Å. researchgate.net The average Cu-O bond length is 1.912 Å, and the average O-Cu-O bond angle within the chelate ring is 93°. researchgate.net The crystal structure is triclinic, with space group P1. researchgate.net
In contrast to the square-planar geometry often observed for transition metals like Cu(II), Pd(II), and Ni(II) in β-diketonate complexes, the stereochemically active lone pair of electrons in Sn(II) is expected to induce a more distorted coordination environment. tandfonline.comquora.comwikipedia.orgstackexchange.com For instance, tin(II) chloride complexes with neutral ligands often exhibit trigonal pyramidal Sn(II) cores. nih.govrsc.org
The nature of the ligand also plays a crucial role. A computational study on transition metal bis(β-diketonate) complexes with acetylacetonate (B107027), hexafluoroacetylacetonate, and hexamethylacetylacetonate ligands showed that the nature of the metal-ligand bond is influenced by the ligand substituents. tandfonline.com The study indicated that electrostatic interactions are a dominant factor in the attractive forces between the metal and the ligands. tandfonline.com
The table below summarizes the crystallographic data for copper(II) bis-hexafluoroacetylacetonate for a comparative perspective.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Bond Lengths (Å) | **Key Bond Angles (°) ** | Coordination Geometry |
| Copper(II) bis-hexafluoroacetylacetonate | C₁₀H₂CuF₁₂O₄ | Triclinic | P1 | a=5.530(1), b=6.038(1), c=11.266(2), α=95.948(3), β=101.743(3), γ=92.298(3) | Cu-Oav = 1.912 | O-Cu-Oav = 93 | Square-planar, completed to bipyramidal by intermolecular Cu-F interactions |
This table is based on the available data from the search results. The data for this compound is not included due to the conflicting information in the available sources.
Advanced Spectroscopic Characterization and Analytical Insights for Tin Ii Hexafluoroacetylacetonate
Vibrational Spectroscopic Investigations
Infrared (IR) Spectroscopy for Ligand Bonding Analysis
Infrared (IR) spectroscopy is a powerful tool for analyzing the bonding properties of the hexafluoroacetylacetonate (hfac) ligand when coordinated to the tin(II) center. The region between 1700 cm⁻¹ and 600 cm⁻¹ in the IR spectrum is particularly sensitive to changes in the bonding of the bidentate acetylacetonate (B107027) ligand. researchgate.net The positions of the C=O and C-C stretching vibrations are indicative of the nature of the metal-ligand bond.
In metal acetylacetonates, the delocalization of π-electrons within the chelate ring influences the vibrational frequencies. The strength of the metal-oxygen bond can affect the bond order of the C=O and C-C bonds within the ligand. Stronger metal-oxygen bonds tend to decrease the C=O bond order, resulting in a lower frequency for the C=O stretching vibration, while the C-C stretching frequency may increase.
While detailed assignments for tin(II) hexafluoroacetylacetonate can be complex due to the coupling of vibrational modes, the IR spectrum provides a characteristic fingerprint of the compound. researchgate.net The presence of strong absorptions in the regions associated with C=O, C-C, and CF₃ vibrations confirms the integrity of the ligand upon coordination. The analysis of these bands, in comparison to the free ligand and other metal hexafluoroacetylacetonate complexes, offers valuable information on the electronic effects of the Sn(II) ion on the ligand.
Table 1: Characteristic IR Absorption Regions for Metal Acetylacetonates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O Stretch | 1640 - 1920 |
| C-C Stretch | 1266 - 1382 |
| C-H Stretch | 2972 - 3064 |
Note: The exact frequencies for this compound may vary based on experimental conditions and the physical state of the sample.
Raman Spectroscopy for Structural Vibrational Modes
For this compound, Raman spectroscopy can provide insights into the Sn-O stretching modes, which are direct probes of the coordination environment around the tin atom. nih.gov The number and position of these modes can help to elucidate the geometry of the complex in the solid state or in solution.
The parameters derived from a Raman spectrum, such as the wavenumber position, bandwidth, and depolarization ratio, are valuable for assigning vibrational modes and characterizing the molecular structure. s-a-s.org For instance, polarized Raman studies on single crystals can help to definitively assign the symmetry of the observed vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Structural Probing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and electronic characterization of this compound in solution. By probing the magnetic environments of specific nuclei, such as ¹H, ¹³C, and ¹¹⁹Sn, NMR provides a wealth of information about the ligand structure, the carbon framework, the oxidation state of the tin atom, and its coordination sphere.
Proton (¹H) NMR Spectroscopy for Ligand Environment
Proton (¹H) NMR spectroscopy is used to characterize the hydrogen atoms within the hexafluoroacetylacetonate ligand. In this compound, the primary proton signal corresponds to the methine proton (CH) of the acetylacetonate backbone. The chemical shift of this proton is sensitive to the electronic environment within the chelate ring. organicchemistrydata.org
The electronegativity of the surrounding atoms and groups significantly influences the chemical shift. libretexts.orgchemistrysteps.com In the case of the hfac ligand, the presence of the two electron-withdrawing trifluoromethyl (CF₃) groups deshields the methine proton, causing its resonance to appear at a downfield position compared to the proton in a non-fluorinated acetylacetonate ligand. A reported ¹H NMR spectrum for a related tin(II) complex showed a singlet at 3.59 ppm. researchgate.net
Table 2: Representative ¹H NMR Data
| Compound Moiety | Typical Chemical Shift (δ, ppm) Range | Protons in this compound |
| Methine (CH) in β-diketonates | ~5.0 - 6.5 | Methine (CH) |
Note: The exact chemical shift can vary depending on the solvent and concentration.
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-¹³ (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of the hexafluoroacetylacetonate ligand. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, allowing for the verification of the ligand's structure upon coordination. libretexts.org
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. libretexts.orgudel.edu In this compound, one would expect to observe signals for the carbonyl carbons (C=O), the methine carbon (CH), and the carbon of the trifluoromethyl group (CF₃). The carbonyl carbons typically resonate at the most downfield positions (around 170-220 ppm) due to their sp² hybridization and bonding to oxygen. libretexts.orgyoutube.com The CF₃ carbon will be split into a quartet due to coupling with the three fluorine atoms.
Table 3: Typical ¹³C NMR Chemical Shift Ranges for Relevant Functional Groups
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Expected Carbons in this compound |
| C=O (in esters, ketones) | 170 - 220 | Carbonyl (C=O) |
| C=C (in alkenes) | 115 - 140 | Methine (CH) |
| C-F (in fluoroalkanes) | 70 - 90 | Trifluoromethyl (CF₃) |
Note: The provided ranges are general and the actual shifts for this compound may fall outside these ranges due to the specific electronic environment.
Tin (¹¹⁹Sn) NMR Spectroscopy for Oxidation State and Coordination Environment
¹¹⁹Sn NMR spectroscopy is a particularly powerful technique for directly probing the tin center. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its oxidation state, coordination number, and the nature of the ligands bonded to it. northwestern.eduacademie-sciences.fr The chemical shift range for tin compounds is vast, spanning several thousand ppm, which makes it an excellent tool for distinguishing between different tin species. researchgate.net
For tin(II) compounds, the ¹¹⁹Sn chemical shifts are typically found in a different region compared to tin(IV) compounds, allowing for the unambiguous determination of the oxidation state. nih.gov The coordination environment, including the geometry of the complex and the electronegativity of the donor atoms, also significantly influences the ¹¹⁹Sn chemical shift. researchgate.net A reported ¹¹⁹Sn NMR chemical shift for a this compound species is -503.6 ppm. researchgate.net This value falls within the expected range for tin(II) complexes.
Table 4: General ¹¹⁹Sn NMR Chemical Shift Ranges for Tin Compounds
| Tin Oxidation State | General Chemical Shift (δ, ppm) Range |
| Tin(II) | +200 to -1000 |
| Tin(IV) | +600 to -700 |
Note: These are broad ranges, and the specific chemical shift is highly dependent on the coordination sphere.
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Identification
Mass spectrometry is a critical analytical tool for determining the molecular weight and investigating the structural integrity of this compound. This technique provides essential information on the compound's fragmentation pathways under ionization, offering insights into its chemical stability and bonding.
Analysis of related bis(β-diketonato)tin compounds has been successfully performed using mass spectroscopic methods. researchgate.net The fragmentation of such metal chelates typically proceeds through characteristic pathways, including the loss of an entire ligand, the elimination of a trifluoromethyl (CF₃) group, or other neutral fragments. acs.orgresearchgate.net For this compound, with a molecular formula of C₁₀H₂F₁₂O₄Sn, the molecular ion peak is expected around its molecular weight of approximately 532.81 g/mol . nih.gov The precise fragmentation pattern helps confirm the coordination of the hexafluoroacetylacetonate ligands to the tin(II) center.
MALDI-TOF Mass Spectrometry Applications
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of thermally sensitive or complex organometallic compounds like this compound. youtube.combruker.com Its ability to generate intact molecular ions with minimal fragmentation makes it an invaluable tool for confirming the molecular mass and composition of the parent compound. nih.govnih.gov
In practice, MALDI-TOF has been used to confirm the composition of analogous tin complexes, demonstrating its reliability for this class of compounds. researchgate.net The analysis provides a clear determination of the molecular ion, which is crucial for verifying the successful synthesis of the target compound.
Table 1: Expected Key Ions in MALDI-TOF Spectrum of this compound
| Ion Description | Formula | Calculated Mass (Da) |
| Exact Mass | C₁₀H₂F₁₂O₄Sn | 533.878349 |
| Molecular Ion [M]⁺ | [C₁₀H₂F₁₂O₄Sn]⁺ | 533.8783 |
| Protonated Molecule [M+H]⁺ | [C₁₀H₃F₁₂O₄Sn]⁺ | 534.8862 |
| Sodium Adduct [M+Na]⁺ | [C₁₀H₂F₁₂O₄SnNa]⁺ | 556.8603 |
Data sourced and calculated from PubChem. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, most importantly, the chemical and oxidation states of elements within the top few nanometers of a material's surface. ntu.edu.twbris.ac.uk For this compound, XPS is essential for verifying the +2 oxidation state of the tin center, a critical factor for its chemical reactivity.
The analysis focuses on the high-resolution spectrum of the Sn 3d core level, which exhibits two characteristic peaks, Sn 3d₅/₂ and Sn 3d₃/₂, due to spin-orbit coupling. The separation between these peaks is approximately 8.4 eV for metallic tin. thermofisher.com However, a significant challenge in the XPS analysis of tin compounds is that the binding energies for Sn(II) and Sn(IV) are very similar, often differing by less than 1 eV, which complicates unambiguous state assignment. chemrxiv.orgchemrxiv.orgxpsfitting.com Therefore, careful peak fitting and comparison with standard reference compounds are necessary. mccrone.com To overcome this ambiguity, analysts may also examine the O 1s peak to determine the oxygen-to-tin stoichiometry or study the valence band region, which can show distinct features for SnO and SnO₂. thermofisher.cominfn.it
Table 2: Reference Binding Energies for Tin Oxidation States
| Chemical State | Compound | Sn 3d₅/₂ Binding Energy (eV) |
| Sn(0) | Sn Metal | 484.9 |
| Sn(II) | SnO | 486.2 |
| Sn(IV) | SnO₂ | 486.7 |
Note: Values are typical and can vary slightly based on instrumentation and charge referencing. Data sourced from laboratory standards. xpsfitting.com
Thermal Analysis Techniques for Decomposition Pathways
Thermal analysis techniques are employed to study the material's stability and decomposition characteristics as a function of temperature. For this compound, which is often used as a precursor in deposition processes, understanding its thermal behavior is paramount. researchgate.net Simultaneous Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) provide complementary information on thermal events and mass changes. deu.edu.tr
Differential Thermal Analysis (DTA) Studies
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. slideshare.net This method identifies thermal events such as phase transitions (melting, boiling) and decomposition. DTA curves for this compound are expected to show an endothermic peak corresponding to its melting point, which is reported at 72°C. ereztech.com Further endothermic events would correspond to its boiling and subsequent decomposition.
Table 3: Primary Thermal Events for this compound in DTA
| Thermal Event | Approximate Temperature | Nature of Peak |
| Melting | 72°C | Endothermic |
| Boiling | 125°C (at 2 mmHg) | Endothermic |
| Decomposition | >150°C | Endothermic/Exothermic |
Thermogravimetric Analysis (TGA) for Decomposition Profile
Thermogravimetric Analysis (TGA) provides a quantitative measure of mass changes in a material as a function of temperature or time. researchgate.net The TGA curve, or thermogram, for this compound reveals its thermal stability and decomposition profile. The analysis typically shows an initial stable plateau, followed by one or more steps of mass loss as the compound first volatilizes and then decomposes. researchgate.net The decomposition products are expected to include volatile organic fragments and a non-volatile residue, such as tin oxides or fluorides. chemsrc.com The profile is crucial for determining the appropriate temperature window for applications like chemical vapor deposition.
Table 4: Illustrative TGA Decomposition Profile for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| < 150°C | Minimal | Sublimation/Evaporation |
| 150 - 300°C | Significant | Major decomposition and loss of ligands |
| > 300°C | Plateau | Formation of stable residue (e.g., SnO₂, SnF₂) |
Reactivity Mechanisms and Chemical Transformations of Tin Ii Hexafluoroacetylacetonate
Thermal Decomposition Pathways and By-product Formation
The thermal decomposition of tin(II) hexafluoroacetylacetonate is a critical process, particularly in the context of chemical vapor deposition (CVD) for the fabrication of tin oxide (SnO₂) thin films. The compound's volatility and decomposition characteristics make it a viable precursor for these applications.
Ligand Fragmentation and Metal Deposition Mechanisms
The thermal decomposition of this compound involves the breaking of the coordinate bonds between the tin(II) center and the hexafluoroacetylacetonate (hfac) ligands, followed by the fragmentation of the ligands themselves. This process ultimately leads to the deposition of tin-containing materials.
Under CVD conditions, typically at temperatures ranging from 300 to 600°C, the gaseous this compound precursor is introduced into a reactor chamber. The heated substrate provides the energy required to initiate the decomposition cascade. The Sn-O bonds in the chelate ring are cleaved, releasing the hfac ligands. These ligands can then undergo further fragmentation. The tin species subsequently react with an oxygen source, often introduced as a carrier gas, to form tin oxide thin films on the substrate. The deposition rates can vary significantly, from 20 to 600 Å/min, depending on the specific CVD parameters.
The decomposition process is complex and can be influenced by the reaction atmosphere. For instance, the presence of oxygen is crucial for the formation of stoichiometric SnO₂. In the absence of a sufficient oxygen source, the deposition may result in sub-stoichiometric oxides or even metallic tin.
Influence of Co-reagents on Decomposition
The thermal decomposition of this compound can be significantly influenced by the presence of co-reagents. These co-reagents can alter the decomposition temperature, reaction pathways, and the composition of the final products.
A notable example is the co-decomposition with silver(I) acetylacetonate (B107027). iaea.orgosti.gov When mixed, these two compounds exhibit a solid-state interaction at room temperature. iaea.org This interaction alters the thermal stability of the mixture. Instead of decomposing at its usual temperature, the mixture undergoes an exothermic process at 109°C, followed by a major co-decomposition stage around 275°C. iaea.orgosti.gov This process yields carbonaceous Ag/SnO₂ composites. iaea.org The composition of these composites is temperature-dependent, with crystalline silver appearing at 200°C, followed by the formation of SnO₂ at 400°C. At higher temperatures (600°C), intermetallic compounds such as Ag₄Sn and Ag₆.₇Sn are formed alongside Ag and SnO₂. iaea.orgosti.gov
The introduction of co-reagents can also be a deliberate strategy in materials synthesis. For example, in the context of atomic layer deposition (ALD), water is a common co-reagent used with metal-organic precursors to deposit metal oxide films. rsc.org While specific studies on water as a co-reagent for the thermal decomposition of this compound are not detailed in the provided results, the principle of using a co-reagent to facilitate oxide formation is well-established in thin film deposition techniques. rsc.org
Ligand Exchange and Substitution Reactions at the Tin(II) Center
Ligand exchange reactions involve the replacement of one or more ligands in a coordination complex with other ligands. libretexts.orgchemguide.co.uk These reactions are fundamental to understanding the reactivity of this compound in solution and in the gas phase.
Investigation of Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of ligand exchange reactions provide insight into the reaction mechanisms and the stability of the resulting complexes. nih.govnih.gov Modern techniques like electrospray ionization mass spectrometry (ESI-MS) can be employed to quantitatively study solution-phase equilibria and determine rate constants and activation parameters for ligand dissociation. nih.govnih.gov
While specific kinetic and thermodynamic data for ligand exchange reactions of this compound were not found in the search results, studies on analogous systems provide a framework for understanding these processes. For instance, the rate of ligand exchange in β-diketonate complexes can be influenced by the electronic properties of the ligand substituents. iosrjournals.org Electron-withdrawing groups, such as the trifluoromethyl groups in the hexafluoroacetylacetonate ligand, can affect the electron density at the metal center and thus influence the lability of the ligands. iosrjournals.org
The table below summarizes the key aspects of ligand exchange reactions involving β-diketonate complexes.
| Factor | Influence on Ligand Exchange |
| Metal Center | The nature of the metal ion affects the strength of the metal-ligand bond and the preferred coordination geometry. |
| Ligand Substituents | Electron-withdrawing or donating groups on the β-diketonate ligand can alter the electron density at the metal center, influencing ligand lability. iosrjournals.org |
| Solvent | The solvent can play a role in stabilizing intermediates and influencing the reaction pathway. solubilityofthings.com |
| Incoming Ligand | The nature of the incoming ligand, including its nucleophilicity and steric bulk, affects the rate of substitution. |
Lewis Acidity/Basicity and Adduct Formation Studies
The tin(II) center in this compound can act as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base to form an adduct. However, research indicates that the Lewis acidity of the tin(II) center in this specific compound is significantly diminished. researchgate.net
Calculations have shown that the tin(II) lone pair of electrons is localized in the 5s orbital, and the tin 5px lowest unoccupied molecular orbital (LUMO) is energetically inaccessible. researchgate.net This electronic configuration effectively reduces the reactivity of the tin(II) center towards both Lewis acids and bases. researchgate.net Experimental observations support this, showing that this compound is unreactive towards Lewis bases like pyridine (B92270) and triethylamine (B128534), as well as Lewis acids. researchgate.net
This contrasts with other metal β-diketonate complexes, which readily form adducts with Lewis bases. acs.org The strong electron-withdrawing nature of the hexafluoroacetylacetonate ligand is thought to contribute to this unusual stability and lack of reactivity in adduct formation for the tin(II) complex. researchgate.net
Interactions with Lewis Bases
This compound exhibits notable unreactivity towards certain Lewis bases. researchgate.net Investigations into its chemical behavior have shown that it does not readily form adducts with Lewis bases such as pyridine and triethylamine (NEt3). researchgate.net This characteristic is scientifically significant because metal complexes often react with Lewis bases to form coordination compounds.
Reactivity Summary with Selected Lewis Bases
| Lewis Base | Observed Interaction | Reference |
|---|---|---|
| Pyridine | Unreactive | researchgate.net |
| Triethylamine (NEt3) | Unreactive | researchgate.net |
Unreactivity Towards Specific Lewis Acids
Complementing its behavior with Lewis bases, this compound is also unreactive towards specific Lewis acids, such as boron trihalides (BX3) and the triethylammonium (B8662869) cation (Et3NH+). researchgate.net This lack of reactivity is explained by the same electronic factors that govern its interactions with Lewis bases. The localization of the tin(II) lone pair in the 5s orbital makes it unavailable for donation to an electron-pair acceptor, which is the fundamental step in a Lewis acid-base interaction. researchgate.net This inherent electronic stability prevents the formation of adducts with these Lewis acids.
Reactivity Summary with Selected Lewis Acids
| Lewis Acid | Observed Interaction | Reference |
|---|---|---|
| Boron Trihalides (BX3) | Unreactive | researchgate.net |
| Triethylammonium (Et3NH+) | Unreactive | researchgate.net |
Oxidative Stability and Transformation to Tin(IV) Species
While stable under many conditions, Tin(II) compounds are generally effective reducing agents and are susceptible to oxidation to the more stable Tin(IV) state. libretexts.org this compound follows this trend and can be transformed into Tin(IV) species. This oxidation is a key chemical transformation for this compound. The oxidation process can occur under controlled conditions, for instance, through exposure to atmospheric oxygen. libretexts.orgresearchgate.net In aqueous solutions, Tin(II) chloride is known to be readily oxidized by atmospheric oxygen, a reactivity pattern that provides context for the expected behavior of other Tin(II) complexes. libretexts.org Similarly, the Tin(II)-EDTA chelate is also easily oxidized by small amounts of air. rsc.org
Controlled Oxidation Pathways
The oxidation of Tin(II) to Tin(IV) can be managed through specific pathways. A notable method involves the slow oxidation of Tin(II) by air in acidic solutions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). researchgate.net This process leads to the formation of Tin(IV) compounds that subsequently participate in the creation of colloid particles. researchgate.net Initially, these colloid particles, which contain both Sn(IV) and Sn(II), can be non-stable and coagulate rapidly. researchgate.net
However, the introduction of additional Tin(IV) into the solution or employing a high-rate catalytic oxidation by oxygen can result in the formation of stable, yellow-colored colloid solutions. researchgate.net These colloidal particles are positively charged in HCl solutions and negatively charged in H2SO4 solutions. researchgate.net Interestingly, the formation of these Sn(IV)-Sn(II) colloid particles acts as an inhibitor for the further oxidation of Tin(II) by oxygen in both acidic environments. researchgate.net
Characterization of Tin(IV) Hexafluoroacetylacetonate Derivatives
The products resulting from the oxidation of this compound require thorough characterization to confirm their structure and properties. When oxidation occurs in acidic solutions, the resulting species are identified as stable, yellow-colored colloid solutions. researchgate.net The charge of these colloidal particles can be determined, being positive in HCl and negative in H2SO4, which is a key characteristic. researchgate.net
While specific spectroscopic data for Tin(IV) hexafluoroacetylacetonate derivatives are not detailed in the provided context, standard analytical techniques for tin compounds would be employed for a full characterization. These methods typically include 119Sn NMR and 119Sn Mössbauer spectroscopy, which are powerful tools for studying organometallic tin complexes and determining the oxidation state and coordination environment of the tin atom. researchgate.net The formation of precipitates, such as white Tin(IV) hydroxide (B78521) (Sn(OH)4) upon reaction with aqueous ammonia (B1221849) or sodium hydroxide, is another characteristic reaction of Tin(IV) species that can be used for identification. libretexts.org
Characterization of Oxidation Products in Acidic Media
| Oxidation Condition | Product Description | Key Characteristics | Reference |
|---|---|---|---|
| Slow oxidation by air in HCl or H2SO4 | Non-stable Sn(IV)-Sn(II) colloid particles | Tend to coagulate quickly | researchgate.net |
| High-rate catalytic oxidation or addition of Sn(IV) | Stable colloid solutions | Yellow-colored; Inhibit further Sn(II) oxidation | researchgate.net |
Advanced Applications in Materials Science and Catalysis Research
Chemical Vapor Deposition (CVD) of Tin-Containing Thin Films
Tin(II) hexafluoroacetylacetonate has emerged as a significant single-source precursor in Chemical Vapor Deposition (CVD) for the fabrication of tin-containing thin films. researchgate.netresearchgate.net This metal-organic compound is utilized in processes where gaseous precursors are introduced into a reactor chamber, reacting under specific conditions to form a solid thin film on a substrate. researchgate.net Its volatility and thermal decomposition characteristics make it a suitable candidate for producing high-purity thin films for various applications.
This compound is effectively employed for the synthesis of tin dioxide (SnO₂), a transparent conducting oxide with applications in solar cells, gas sensors, and low-emissivity coatings. researchgate.netresearchgate.netrsc.org The use of a single-source precursor like this simplifies the delivery of the tin and oxygen components to the substrate surface, facilitating the growth of the desired oxide film.
The use of this compound in Atmospheric Pressure Chemical Vapor Deposition (APCVD) is particularly noteworthy for its cost-effectiveness compared to vacuum-based techniques. researchgate.net In a typical APCVD process, the precursor is vaporized and carried by a gas to a heated substrate where it decomposes to form the SnO₂ film. researchgate.netresearchgate.net Research has demonstrated the successful deposition of tin dioxide films on silicon substrates using this method. researchgate.net While APCVD offers economic advantages, some processes using this compound may necessitate an argon carrier gas and subsequent high-temperature annealing (around 700 °C) to achieve the desired film properties. researchgate.net
The properties of the resulting tin-containing thin films are highly dependent on the optimization of CVD process parameters. Key variables that are manipulated to control film growth include deposition temperature, reactor pressure, and the type and flow rate of the carrier gas. researchgate.netresearchgate.net
Temperature: The deposition temperature directly influences the precursor decomposition rate and the crystallinity of the resulting film. For instance, in related acetylacetonate (B107027) systems, metallic films have been observed to grow at temperatures starting from 493 K (220 °C). researchgate.net For SnO₂ deposition using a related precursor, tin(II) acetylacetonate, in an Atomic Layer Deposition (ALD) process—a technique similar to CVD—a deposition window between 140–200 °C was established. rsc.org
Pressure: While APCVD is conducted at atmospheric pressure for economic reasons, pressure control in other CVD variants can affect the mean free path of the precursor molecules and the boundary layer thickness at the substrate surface, thereby influencing film uniformity and conformity. researchgate.net
Carrier Gas: The carrier gas, often an inert gas like argon or nitrogen, transports the vaporized precursor to the substrate. researchgate.net The flow rate of the carrier gas can impact the residence time of the precursor in the reaction zone and the growth rate of the film. researchgate.net In some cases, a reactive carrier gas like oxygen may be used to facilitate the oxidation process. researchgate.net
The optimization of these parameters is crucial for transitioning from kinetically controlled to thermodynamically controlled growth, which can significantly improve film quality by reducing defects such as grain-boundary separation. researchgate.net
The chemical structure of this compound and its decomposition pathway are directly correlated to the morphology and composition of the deposited SnO₂ films. The fluorinated acetylacetonate ligands influence the precursor's volatility and decomposition temperature. The cleavage of the tin-ligand bonds is a critical step that initiates the film formation process. researchgate.net
The resulting films are typically characterized using a suite of analytical techniques to understand their properties:
Scanning Electron Microscopy (SEM): Provides information on the surface morphology and topography of the film. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX): Used for elemental analysis to confirm the presence of tin and oxygen and to determine the film's stoichiometry. researchgate.net
X-ray Diffraction (XRD): Determines the crystalline structure and phase of the deposited material, confirming the formation of the cassiterite SnO₂ structure. researchgate.netnih.gov
Studies on SnO₂ films grown from organometallic precursors show that the resulting morphology can range from smooth and featureless to nanocrystalline, with grain size being a key determinant of the film's electrical properties. mdpi.comresearchgate.net The atomic ratio of oxygen to tin is a critical parameter that influences the film's conductivity and can be controlled through the deposition chemistry. mdpi.com
Table 1: Research Findings on SnO₂ Film Characterization
| Precursor System | Deposition Method | Key Findings on Film Morphology and Composition |
| This compound | APCVD | Deposition on silicon substrates confirmed by SEM and EDX analysis. researchgate.net |
| Tin acetylacetonate | Atmospheric Pressure Solvothermal Synthesis | Resulted in nanocrystalline SnO₂ powder with a cassiterite-type structure, with an average particle size of 8.2 ± 0.7 nm as determined by TEM. nih.gov |
| Tin(II) acetylacetonate | Atmospheric Pressure Spatial ALD | Produced amorphous SnO₂ films with a pure SnO₂ phase confirmed by XPS. rsc.org |
Beyond tin dioxide, this compound and related tin complexes are valuable precursors for the CVD of other functional tin-based materials. By modifying the reaction conditions and co-reactants, materials with different compositions and properties can be synthesized. For example, by reacting a tin precursor with different chalcogen sources, tin sulfides and selenides can be produced.
Atmospheric pressure CVD has been successfully employed to grow vertically aligned nanosheets of tin disulfide (SnS₂) and tin diselenide (SnSe₂). rsc.orgnih.gov In these processes, a thin film of tin is first deposited, which then reacts with sulfur or selenium vapor at elevated temperatures. nih.gov This demonstrates the versatility of CVD techniques in producing a range of tin-based nanomaterials with potential applications in electronics and catalysis. rsc.org Furthermore, by carefully controlling the oxidation state of tin through process engineering, it is possible to selectively deposit either n-type SnO₂ or p-type tin(II) monoxide (SnO) films from the same family of precursors. nih.gov
Table 2: Deposition of Other Tin-Based Materials via CVD
| Target Material | Deposition Method | Precursor/Reactants | Key Characteristics of Deposited Material |
| Tin Disulfide (SnS₂) | APCVD | Tin film and Sulfur vapor | Homogenous, high-purity crystalline 2H-phase nanosheets with vertical orientation. rsc.orgnih.gov |
| Tin Diselenide (SnSe₂) | APCVD | Tin film and Selenium vapor | Crystalline 2H-phase nanosheets, larger than SnS₂ sheets. rsc.orgnih.gov |
| Tin(II) Monoxide (SnO) | Chemical Solution Deposition | Novel Tin(II) precursors | Tetragonal romarchite structure with high crystallinity. nih.gov |
Understanding the nucleation and growth mechanisms in the CVD process is fundamental to controlling the final properties of the thin film. The process begins with the adsorption of the precursor molecules onto the substrate surface. This is followed by surface diffusion, chemical reaction (decomposition), and the incorporation of the resulting atoms into the growing film.
A key aspect of this is the "incubation period," which is the initial time delay before film growth begins. researchgate.net This period is highly dependent on the substrate material and the chemical reactivity between the precursor and the substrate. researchgate.net For instance, the presence of oxygen on the substrate surface can significantly lengthen the incubation period. researchgate.net
The growth rate that follows the incubation period is influenced by factors such as the precursor concentration in the gas phase and the deposition temperature. researchgate.net The morphology and microstructure of the film, whether it forms as small, uniform grains or larger, lenticular-shaped grains, can be controlled by the deposition conditions. nih.gov The investigation of these fundamental mechanisms allows for the tailored synthesis of thin films with desired characteristics for specific applications.
Precursor for Tin Dioxide (SnO2) Thin Film Growth
Role in Atomic Layer Deposition (ALD) Processes
This compound, Sn(C₅HO₂F₆)₂, is a key precursor in vapor deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.netamericanelements.com These processes are fundamental in the manufacturing of integrated circuits and other electronic components, where they are used to create ultra-thin, high-purity films. americanelements.comsigmaaldrich.com The volatility of organometallic compounds like this compound is crucial for these applications, as it allows the material to be transported in a gaseous phase to a substrate surface. google.commdpi.com
The fluorination of the acetylacetonate (acac) ligand to create the hexafluoroacetylacetonate (hfac) ligand significantly enhances the precursor's volatility without leading to fluorine contamination in the final film. bath.ac.uk This property is advantageous for ALD, a process that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time. google.commdpi.com While related compounds like tin(II) acetylacetonate (Sn(acac)₂) are also used, the electronegative CF₃ groups in Sn(hfac)₂ weaken the ligand's coordination to the tin atom, which can lead to faster reaction kinetics. researchgate.netrsc.org For instance, Sn(hfac)₂ has been successfully used as a precursor to deposit tin(IV) oxide (SnO₂) thin films at temperatures between 300-600°C with deposition rates of 20 to 600 Å/min. researchgate.net
The selection of precursors for ALD and CVD is a critical step, with theoretical calculations often used to predict the reactivity by assessing the energy required to break the metal-ligand bonds. nih.gov The properties of Sn(hfac)₂ make it a subject of interest for depositing not only tin-based materials but also for its potential role in more complex deposition schemes. acs.org
Catalytic Applications in Organic Synthesis
This compound serves as a catalyst in various organic synthesis reactions. lookchem.comamericanelements.com Like other tin(II) and tin(IV) salts, its catalytic activity often stems from its behavior as a Lewis acid. numberanalytics.comwikipedia.org The electron-withdrawing trifluoromethyl groups in the hexafluoroacetylacetonate ligand can enhance the Lewis acidity of the tin(II) center compared to non-fluorinated analogues.
Mechanism of Catalytic Action
The primary mechanism of catalytic action for many tin compounds is Lewis acid catalysis. numberanalytics.comrsc.org A Lewis acid is a chemical species that can accept a pair of electrons. In a reaction, the tin(II) center of this compound can coordinate with an electron-rich atom (like the oxygen in a carbonyl group) in a reactant molecule. This interaction polarizes the bond, making the molecule more susceptible to a nucleophilic attack and thus accelerating the reaction.
While complex biological systems and protein enzymes sometimes employ a two-metal-ion mechanism for catalysis, the action of simpler tin compounds in organic synthesis is typically understood through the Lewis acidity model. rsc.orgchemrxiv.org The tin(II) center, with its available orbitals, can stabilize transition states and activate substrates. rsc.org In some cases, the stereochemically active lone pair of electrons on Sn(II) complexes can influence their reactivity and coordination geometry. researchgate.net
Specific Reaction Pathways Enabled by this compound
Tin catalysts are versatile and can facilitate a range of organic reactions. numberanalytics.com For example, tin chlorides are known to catalyze Mannich reactions and Baeyer-Villiger oxidations. alfachemic.com While specific, detailed reaction pathways exclusively documented for this compound are specialized, its function as a Lewis acid allows it to be applied in similar contexts. rsc.orggoogle.com
One documented application is in olefin polymerization, where it can act as a component in a catalytic system. google.com It has also been used as a precursor in the synthesis of tin nanoparticles, where the choice of ligand was shown to be pivotal. The use of the hfac ligand, with its electronegative CF₃ groups, dramatically increased the reaction rate compared to the standard acac ligand, demonstrating the ligand's direct role in the reaction mechanism. rsc.org
Development of Novel Photoresist Materials from Sn(II) Precursors
Organotin compounds, particularly those derived from Sn(II) precursors, are at the forefront of research into novel photoresist materials for next-generation semiconductor manufacturing. google.comgoogle.com Photoresists are light-sensitive materials used in photolithography to create the intricate patterns on microchips. google.comsemiengineering.com As the features on chips shrink to the sub-10 nm scale, new materials are required for extreme ultraviolet (EUV) lithography. rsc.orgskku.edu
Design Principles for Radiation-Sensitive Films
The development of new photoresists for EUV lithography faces a trade-off between resolution, line-width roughness, and sensitivity (the "RLS triangle"). semiengineering.com Organotin-based materials, often in the form of tin-oxo clusters or networks, offer a promising solution. nih.govnih.govnih.gov
The key design principles for these radiation-sensitive films are:
High EUV Absorption: Tin is a heavy element that strongly absorbs EUV photons (13.5 nm wavelength). escholarship.org This high absorption cross-section enhances the sensitivity of the photoresist, meaning less radiation is needed to induce a chemical change. skku.eduescholarship.org
Facile Bond Cleavage: The primary photoreaction mechanism involves the cleavage of the tin-carbon (Sn-C) bond upon exposure to EUV radiation or the resulting secondary electrons. nih.govnih.gov This bond breaking is the fundamental step that leads to a change in the material's properties.
Solubility Contrast: In a negative-tone resist, the cleavage of Sn-C bonds in exposed areas allows for the formation of a denser, cross-linked tin-oxide network. semiengineering.comnih.gov This exposed, densified material becomes insoluble in a developer solution, while the unexposed material is washed away, leaving the desired pattern. nih.gov Conversely, some systems can be designed to act as positive-tone resists. nih.gov
Etch Resistance: The resulting inorganic tin-oxide patterns exhibit excellent resistance to the plasma etching processes used to transfer the pattern to the underlying substrate. semiengineering.comosti.gov
The use of Sn(II) precursors is particularly advantageous because they provide a reactive metal center that can be co-reacted with other agents to fine-tune the properties of the resulting film for improved EUV reactivity. google.comgoogle.com
Vapor Phase Deposition of Organotin Films for Photoresist Applications
Vapor phase deposition methods, including CVD and ALD, are highly suitable for creating the thin, uniform, and conformal organotin photoresist films required for advanced lithography. google.comgoogle.com These dry deposition processes offer significant advantages over traditional wet, spin-on coating methods by reducing defects and waste. google.comgoogle.com
The process generally involves introducing one or more volatile precursors, such as an organotin(II) compound, into a reaction chamber. google.comepo.org These gaseous precursors can then react with a co-reagent, like water or ozone, either in the gas phase or on the substrate surface to form the desired organotin film. google.comgoogle.com The high volatility of precursors like this compound makes them ideal candidates for these methods. americanelements.combath.ac.ukgoogle.com The ability to precisely control the film composition by adjusting precursor flow rates and reaction conditions is a key benefit of vapor phase deposition. google.comgoogle.com This control allows for the fine-tuning of the photoresist's sensitivity and patterning performance. google.com
Computational and Theoretical Investigations of Tin Ii Hexafluoroacetylacetonate
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of tin(II) complexes, including Sn(hfac)₂. DFT calculations allow for a detailed understanding of the molecule's geometry, orbital interactions, and reaction mechanisms at the atomic level.
The molecular geometry of Tin(II) hexafluoroacetylacetonate in the solid state has been established through X-ray diffraction, revealing a monomeric structure. researchgate.net Computational modeling using DFT serves to optimize this geometry in the gas phase, providing a foundational model for further theoretical analysis. These calculations typically involve the selection of an appropriate functional and basis set to accurately describe the electronic environment of the tin center and the hexafluoroacetylacetonate ligands.
While specific DFT-optimized bond lengths and angles for Sn(hfac)₂ are not extensively published in readily available literature, the methodology is well-established. For analogous tin(II) β-diketonate complexes, DFT calculations have been shown to reproduce experimental geometries with high fidelity.
Furthermore, DFT is employed to calculate the vibrational frequencies of Sn(hfac)₂. These theoretical frequencies can be compared with experimental infrared (IR) spectroscopy data to validate the computational model. For Sn(hfac)₂, experimental IR spectra show characteristic stretching contributions of the C=O and C-C bonds at approximately 1676 cm⁻¹ and 1630 cm⁻¹, respectively. researchgate.net Theoretical vibrational analysis can assign these and other modes, offering a complete picture of the molecule's vibrational behavior.
Table 1: Experimental and Theoretical Vibrational Frequencies of Sn(hfac)₂
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
|---|---|---|
| C=O stretch | 1676 | Data not available |
| C-C stretch | 1630 | Data not available |
| Sn-O stretch | Data not available | Data not available |
| CF₃ stretch | Data not available | Data not available |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the reactivity of a molecule. For four-coordinate tin(II) complexes with a stereochemically active lone pair, DFT calculations have provided significant insights. researchgate.net
In a related four-coordinate Sn(II) complex, calculations confirmed that the HOMO is primarily composed of the tin(II) 5s orbital, which accommodates the lone pair of electrons. researchgate.net The LUMO, in contrast, was identified as the Sn 5pₓ orbital, which was found to be energetically inaccessible. researchgate.net This large HOMO-LUMO gap and the nature of the frontier orbitals explain the observed low reactivity of such Sn(II) complexes towards both Lewis acids and bases. researchgate.net A similar electronic structure is anticipated for this compound, with the electron-withdrawing trifluoromethyl groups on the hfac ligands further influencing the energies of the molecular orbitals.
Table 2: Frontier Molecular Orbital Analysis of a Model Tin(II) Complex
| Molecular Orbital | Primary Character | Energy (eV) |
|---|---|---|
| LUMO | Sn 5pₓ | Data not available |
| HOMO | Sn 5s (lone pair) | Data not available |
Note: This table is based on findings for an analogous Sn(II) complex and serves as a model for the expected results for Sn(hfac)₂.
Given its use as a precursor for depositing tin-containing thin films, understanding the thermal decomposition mechanism of Sn(hfac)₂ is of paramount importance. Computational simulations using DFT can map out potential reaction pathways and identify the associated transition states and activation barriers.
One proposed decomposition pathway for metal hexafluoroacetylacetonate complexes involves the initial dissociation of one of the ligands. researchgate.net For Sn(hfac)₂, this would lead to the formation of a reactive mono(hexafluoroacetylacetonate)tin species. This intermediate could then undergo further fragmentation. DFT calculations can be employed to model the energetics of this bond cleavage and subsequent steps, providing a theoretical basis for the observed decomposition behavior under CVD conditions. While specific simulations for Sn(hfac)₂ are not detailed in the available literature, the methodology is a standard approach in computational chemistry for studying reaction mechanisms.
Computational Approaches to Spectroscopic Data Interpretation
Computational methods are invaluable for the interpretation of complex spectroscopic data, providing a bridge between experimental observations and the underlying electronic and geometric structure.
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a highly sensitive probe of the coordination environment of tin. DFT computations have been successfully used to model the ¹¹⁹Sn NMR chemical shifts of various tin(II) complexes. researchgate.net The methodology involves optimizing the molecular geometry and then calculating the magnetic shielding tensor. These calculated shielding constants can be converted to chemical shifts that show good agreement with experimental values. researchgate.net
For four-coordinate Sn(II) complexes, the chemical shifts are known to be influenced by the nature of the ligands and the stereochemical activity of the lone pair. Although a specific calculated ¹¹⁹Sn NMR chemical shift for Sn(hfac)₂ is not reported in the search results, the established computational protocols suggest that such a prediction would be a reliable tool for confirming its structure in solution.
X-ray Absorption Spectroscopy (XAS) and Mössbauer spectroscopy provide further details on the oxidation state and local coordination environment of the tin center. Computational modeling can aid in the interpretation of these spectra. For instance, theoretical calculations can help to assign features in X-ray Absorption Near Edge Structure (XANES) spectra to specific electronic transitions.
¹¹⁹Sn Mössbauer spectroscopy is particularly sensitive to the s-electron density at the nucleus and the electric field gradient, which are reflected in the isomer shift (δ) and quadrupole splitting (ΔE_Q), respectively. For related four-coordinate Sn(II) complexes, a relatively high quadrupole splitting is observed, which is attributed to the stereochemically active lone pair creating an asymmetric electronic environment around the tin nucleus. researchgate.net DFT calculations can quantify this electric field gradient and help to correlate the observed Mössbauer parameters with the electronic structure of the complex.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tin(II) acetylacetonate (B107027) |
| Tin(II) beta-diketonates |
| Tin(IV) amidinates |
| Tin(II) amidinates |
| Tin(IV) diolates |
| Tin(II) trifluoroacetylacetonate |
: Surface Interaction Modeling in Chemical Vapor Deposition Processes
Computational and theoretical modeling provides invaluable insights into the complex mechanisms governing Chemical Vapor Deposition (CVD). For the deposition of tin-containing thin films using this compound, Sn(C₅HF₆O₂)₂, as a precursor, understanding the interactions at the substrate surface is crucial for controlling film growth, purity, and morphology. While dedicated computational studies specifically modeling the surface interactions of this compound are limited in publicly accessible literature, a comprehensive understanding can be constructed by examining theoretical work on relevant substrates and analogous metal-hfac precursor systems.
The CVD of tin oxide (SnO₂) films from precursors like Sn(hfac)₂ is known to be highly dependent on surface chemistry, especially at lower deposition temperatures where gas-phase reactions are less prevalent. The process involves the transport of the precursor to the heated substrate, its adsorption onto the surface, subsequent chemical reactions leading to the liberation of the tin species, and the desorption of volatile byproducts. Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the energetics and kinetics of these fundamental steps.
Adsorption and Desorption Dynamics on Substrate Surfaces
The initial and most critical step in the CVD process is the adsorption of the precursor molecule onto the substrate. The dynamics of this process, including the strength of the interaction (adsorption energy) and the mode of binding, dictate the subsequent reaction pathways. In the context of SnO₂ film growth from Sn(hfac)₂, the substrate is the growing SnO₂ film itself. Theoretical calculations have determined the surface energies of various crystallographic facets of SnO₂, which influence the preferred growth orientation and surface reactivity.
Table 1: Calculated Surface Energies of SnO₂ Facets
| SnO₂ Facet | Surface Energy (J/m²) |
|---|---|
| (110) | 1.04 - 1.20 |
| (100) | 1.14 - 1.27 |
| (101) | 1.33 - 1.43 |
| (001) | 1.72 - 1.84 |
Note: The range of values reflects different computational approaches (e.g., GGA, B3LYP) found in the literature.
The (110) facet is consistently calculated to be the most stable due to having the lowest surface energy. This suggests that it is a likely major component of the growing film's surface, and therefore a key interface for precursor adsorption.
While direct computational data for Sn(hfac)₂ adsorption is scarce, extensive research on analogous metal-organic precursors, such as copper(II) hexafluoroacetylacetonate (Cu(hfac)₂) and palladium(II) hexafluoroacetylacetonate (Pd(hfac)₂), provides a robust model for the expected behavior. These studies consistently point towards a dissociative adsorption mechanism. It is highly probable that the Sn(hfac)₂ molecule does not adsorb intact. Instead, upon approaching the heated surface, one of the Sn-O bonds may break, leading to the formation of a surface-adsorbed Sn(hfac) species and a separate, adsorbed hexafluoroacetylacetonate (hfac) ligand.
DFT calculations for the adsorption of Pd(hfac)₂ on a Si(100) surface, for instance, show that the precursor readily dissociates into Pd(hfac) and hfac fragments, which then bind to the surface sites. The adsorption energy for the hfac fragment on the Si(100) surface was calculated to be significant, indicating a strong interaction.
Table 2: Exemplary Calculated Adsorption Energies of hfac on a Surface
| Adsorbed Species | Substrate | Adsorption Energy (eV) |
|---|---|---|
| hfac | Si(100) | -4.21 |
Note: This value is for hfac on a silicon surface and serves as an analogy for the strong interaction expected on a reactive oxide surface like SnO₂.
The desorption phase involves the removal of the ligand-based byproducts from the surface. For the hfac ligand, decomposition pathways on the surface, rather than simple desorption of the intact ligand, are often favored at typical CVD temperatures. The fluorinated nature of the hfac ligand can lead to the formation of various volatile fluorine-containing organic species. The efficiency of the desorption of these byproducts is critical, as incomplete removal can lead to carbon and fluorine contamination in the resulting SnO₂ film.
Energy Profiles for Film Growth Reactions
The energy profile of the film growth process describes the potential energy changes as the precursor adsorbs, reacts, and desorbs byproducts, ultimately leading to the incorporation of the desired element into the film. This profile includes the energy of the initial reactants (gaseous Sn(hfac)₂ and the substrate surface), the energy of the adsorbed state, the activation barriers for surface reactions (e.g., ligand decomposition), and the energy of the final products (the SnO₂ film and gaseous byproducts).
A hypothetical energy profile for the CVD of SnO₂ from Sn(hfac)₂ can be constructed based on principles derived from related systems. The initial adsorption of Sn(hfac)₂ is expected to be an exothermic process, leading to a stable adsorbed state. The subsequent decomposition of the hfac ligands on the surface will require surmounting one or more activation energy barriers. These barriers correspond to the transition states of bond-breaking and bond-forming reactions.
The energy profile would detail the intermediate steps on the surface. Key reaction steps with associated energy barriers would include:
Dissociative Adsorption: Sn(hfac)₂(g) → Sn(hfac)(ads) + hfac(ads)
Ligand Decomposition: The C-C and C-O bonds within the adsorbed hfac ligands break. This is likely the rate-limiting step and involves the highest activation energy. The presence of oxygen co-reactants is crucial here to facilitate the oxidation of the organic fragments into volatile species like CO, CO₂, and fluorinated hydrocarbons.
Tin Oxidation and Incorporation: The surface-bound tin species reacts with surface oxygen or oxygen from the gas phase to form SnO₂, which is incorporated into the film lattice.
Desorption of Byproducts: The volatile decomposition products desorb from the surface, regenerating active sites for further precursor adsorption.
While specific values for the activation energies for Sn(hfac)₂ decomposition on a SnO₂ surface are not available, studies on Cu(hfac)₂ have shown that the hfac ligand remains intact on surfaces like TiO₂ up to approximately 473 K before significant decomposition occurs. This provides a general temperature range where the decomposition reactions for Sn(hfac)₂ are also likely to become significant. The highly electronegative fluorine atoms in the hfac ligand are expected to influence the electronic structure of the adsorbed species and the reaction energetics, making dedicated theoretical studies for the tin system essential for precise process control.
Future Research Directions and Emerging Paradigms for Tin Ii Hexafluoroacetylacetonate
Exploration of New Synthetic Routes for Enhanced Yield and Purity
The efficiency and purity of Tin(II) hexafluoroacetylacetonate are critical for its performance as a precursor. Future research is geared towards developing new synthetic methodologies that improve upon existing techniques.
One promising approach involves the use of sonication. A reported method details the reaction of tin powder with an excess of freshly distilled hexafluoroacetylacetone (B74370) under ultrasonic activation at 80°C for 24 hours. chemicalbook.com This process, followed by purification via sublimation under reduced pressure, has been shown to produce white crystalline this compound with a high yield of 93%. chemicalbook.com
Further research will likely focus on optimizing reaction parameters such as temperature, reaction time, and the molar ratio of reactants to further enhance the yield and minimize by-products. The exploration of alternative solvents and catalysts could also lead to more efficient and scalable synthetic routes. The goal is to develop a process that is not only high-yielding but also cost-effective and environmentally friendly.
Table 1: Synthesis of this compound via Sonication
| Parameter | Value |
| Reactants | Tin powder, Hexafluoroacetylacetone |
| Temperature | 80 °C |
| Reaction Time | 24 hours |
| Activation | Ultrasonic |
| Purification | Sublimation (30-70 °C, 0.1 Torr) |
| Reported Yield | 93% |
Investigation of Advanced Spectroscopic Techniques for Deeper Characterization
A thorough understanding of the structural and electronic properties of this compound is essential for its application. While conventional techniques like Infrared (IR) spectroscopy, thermogravimetric analysis (TGA), and X-ray diffraction have been employed for its characterization, advanced spectroscopic methods can provide deeper insights. researchgate.net
Future research should leverage techniques such as:
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy: 2D NMR can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, offering a more complete picture of its solution-state structure and dynamics. researchgate.net
Advanced Mass Spectrometry (MS): Techniques like MALDI-TOF mass spectrometry can be used to confirm the composition of the compound. researchgate.net More advanced MS methods could provide detailed information on fragmentation patterns, aiding in structural elucidation.
X-ray Crystallography: Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles. researchgate.netcam.ac.uk While the crystal structure has been reported, further studies under different crystallization conditions could reveal polymorphic forms with distinct properties. researchgate.net Serial femtosecond X-ray crystallography (smSFX) is an emerging technique that can be used for the structure determination of microcrystalline materials that are sensitive to radiation, which could be beneficial for this compound. nih.gov
These advanced characterization techniques will provide a more comprehensive understanding of the molecule's properties, which is crucial for designing and controlling its use in various applications.
Expansion of Applications in Emerging Materials Science Fields
This compound is a valuable precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of tin oxide (SnO₂) thin films. researchgate.net These films have a wide range of applications, and future research is expected to expand the use of this precursor in several emerging fields.
Table 2: Emerging Applications of this compound
| Application Area | Material | Key Properties |
| Perovskite Solar Cells | Tin-based Perovskites | Lead-free, tunable bandgap |
| Transparent Conducting Oxides | Tin Oxide (SnO₂) | High transparency, electrical conductivity |
| Gas Sensors | Tin Oxide (SnO₂) | High sensitivity and selectivity to various gases |
Perovskite Solar Cells: There is a significant research effort to develop lead-free perovskite solar cells to address the toxicity concerns associated with lead-based materials. wikipedia.orgmdpi.com Tin-based perovskites are a promising alternative, and this compound can serve as a high-purity tin source for their fabrication. wikipedia.orgresearchgate.netnycu.edu.tw The use of a well-defined precursor is critical for controlling the stoichiometry and morphology of the perovskite films, which directly impacts device performance and stability.
Transparent Conducting Oxides (TCOs): SnO₂ is a widely used TCO material in various optoelectronic devices, including solar cells, displays, and low-emissivity windows. The quality of the SnO₂ film is highly dependent on the precursor used. This compound, due to its volatility and clean decomposition, is an excellent candidate for depositing high-quality, transparent, and conductive SnO₂ films via CVD and ALD. researchgate.net
Gas Sensors: SnO₂ is a well-established material for resistive gas sensors due to its high sensitivity to a variety of reducing and oxidizing gases. psu.edunih.govmdpi.comrsc.org The performance of these sensors is critically dependent on the nanostructure and surface properties of the SnO₂ sensing layer. The use of this compound as a precursor allows for the controlled deposition of nanostructured SnO₂ films with optimized properties for specific gas sensing applications. researchgate.netpsu.edu
Development of Environmentally Benign Processing Methodologies
The development of "green" and sustainable chemical processes is a major focus of modern chemistry. Future research on this compound should include the development of environmentally benign processing methodologies for its synthesis and application.
Inspired by the green synthesis of tin oxide nanoparticles, which utilizes plant extracts and other biomolecules as reducing and stabilizing agents, similar approaches could be explored for the synthesis of this compound. d-nb.infonih.govresearchgate.net This could involve the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.
Furthermore, the development of solvent-free synthesis methods would significantly reduce the environmental impact of the process. Mechanochemical methods, which involve grinding solid reactants together, could be a viable solvent-free route to explore.
In its application as a precursor for thin film deposition, research can focus on minimizing waste and energy consumption. This includes optimizing the deposition process to achieve high precursor utilization efficiency and exploring lower-temperature deposition routes to reduce energy costs.
Integration with In-Situ Characterization for Mechanistic Understanding
A detailed understanding of the reaction mechanisms during the deposition of thin films from this compound is crucial for controlling the film properties. The integration of in-situ characterization techniques with the deposition process provides real-time information about the growth process.
Future research should focus on employing a suite of in-situ techniques, such as:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the chemical reactions occurring on the substrate surface during ALD or CVD. tue.nlresearchgate.netnih.govrsc.org It can provide insights into the adsorption and decomposition of the precursor and the formation of the thin film.
In-situ Quartz Crystal Microbalance (QCM): QCM can measure the mass change on the substrate with very high sensitivity, allowing for real-time monitoring of the film growth rate and the self-limiting nature of ALD cycles. researchgate.netresearchgate.netinficon.com
In-situ Spectroscopic Ellipsometry (SE): SE can provide real-time information on the film thickness and optical properties during deposition. tue.nl
By combining these in-situ techniques, researchers can gain a comprehensive understanding of the surface chemistry and growth kinetics of tin-containing films from this compound. osti.gov This knowledge is essential for the rational design of deposition processes to achieve films with desired properties for specific applications.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Tin(II) hexafluoroacetylacetonate, and how can its purity be rigorously validated?
- Methodological Answer : Synthesis typically involves reacting anhydrous tin(II) chloride with hexafluoroacetylacetone (Hhfa) in an inert, anhydrous solvent (e.g., THF or ethanol) under controlled pH. Key steps include ligand deprotonation using a base (e.g., NH₃ or NaOH) and maintaining stoichiometric ratios to avoid side products.
- Characterization : Essential techniques include:
- FT-IR to confirm ligand coordination via shifts in ν(C=O) and ν(C-F) bands.
- ¹H/¹⁹F NMR to verify ligand environment symmetry and absence of free Hhfa.
- Elemental Analysis (C, H, F, Sn) to confirm stoichiometry.
- X-ray Crystallography for structural elucidation (if single crystals are obtainable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
